Ácido carnósico

Descripción general

Descripción

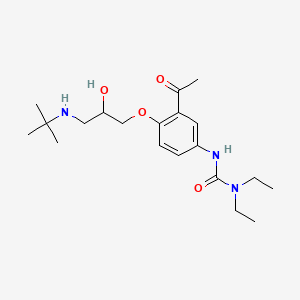

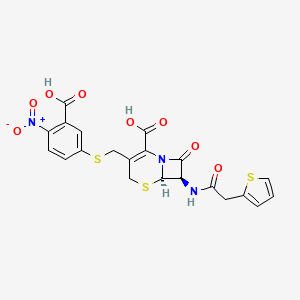

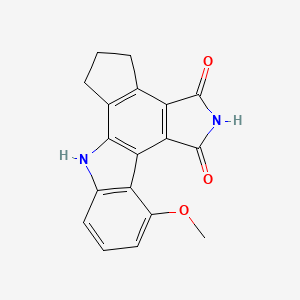

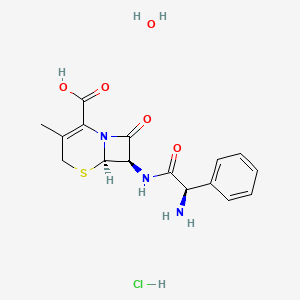

Carnosic acid is a natural benzenediol abietane diterpene found in rosemary (Rosmarinus officinalis) and common sage (Salvia officinalis) . It is known for its potent antioxidant properties and is used as a preservative in food and non-food products . The compound is characterized by its chemical formula C20H28O4 and a molar mass of 332.44 g/mol .

Aplicaciones Científicas De Investigación

Carnosic acid has a wide range of scientific research applications:

Mecanismo De Acción

Carnosic acid exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage . The compound also activates various molecular pathways, including the Nrf2-ARE and PI3K/Akt signaling pathways, which contribute to its neuroprotective and anti-inflammatory effects . Additionally, carnosic acid has been shown to upregulate the expression of genes involved in stress response and longevity .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Carnosic acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant properties. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2), which it activates to enhance the expression of antioxidant enzymes . Additionally, carnosic acid inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound also interacts with proteins involved in apoptosis, such as caspases, promoting cell death in cancer cells .

Cellular Effects

Carnosic acid exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis . In neuronal cells, carnosic acid protects against oxidative stress by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, leading to improved cell survival and function .

Molecular Mechanism

At the molecular level, carnosic acid exerts its effects through several mechanisms. It acts as a pro-electrophile, becoming an electrophile after reacting with free radicals . This reaction leads to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes . Carnosic acid also inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carnosic acid have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that carnosic acid maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of carnosic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, carnosic acid can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

Carnosic acid is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including carnosol and rosmanol . These metabolites retain some of the biological activities of carnosic acid, contributing to its overall effects . The compound also influences metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Carnosic acid is absorbed into the bloodstream after oral administration and is distributed to various tissues, including the brain, liver, and kidneys . It is transported across cell membranes by passive diffusion and active transport mechanisms . The compound accumulates in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

Within cells, carnosic acid is primarily localized in the chloroplasts, where it protects against oxidative stress by scavenging free radicals . The compound undergoes compartmentalization, with its oxidation products being transferred to the plasma membrane . This localization is crucial for its antioxidant activity, as it allows carnosic acid to neutralize free radicals at their source .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carnosic acid can be synthesized through various methods, including classical extraction techniques and modern synthetic biology approaches. Classical extraction involves using solvents like ethanol or a mixture of ethanol and acetone, followed by hexane . Modern synthetic biology platforms have also been developed to reconstruct the biosynthetic pathways of carnosic acid in microbial systems .

Industrial Production Methods

Industrial production of carnosic acid typically involves the extraction from rosemary and sage using solvents. The process includes steps like maceration, ultrasonic maceration, and homogenization to obtain high yields of carnosic acid . The crude extract is then purified using techniques like reduced pressure concentration and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Carnosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its antioxidant activity, which involves the transfer of hydrogen atoms to neutralize free radicals .

Common Reagents and Conditions

Common reagents used in the reactions of carnosic acid include oleic acid, tertiary butylhydroquinone, and various solvents like methanol and ethanol . The conditions for these reactions often involve specific temperatures and pH levels to optimize the yield and stability of the products .

Major Products Formed

The major products formed from the reactions of carnosic acid include carnosol and other oxidized derivatives . These products retain the antioxidant properties of carnosic acid and are used in various applications .

Comparación Con Compuestos Similares

Carnosic acid is often compared with other phenolic diterpenes like carnosol and rosmarinic acid. While all these compounds exhibit antioxidant properties, carnosic acid is unique in its ability to undergo oxidation to form carnosol, which also possesses antioxidant activity . Other similar compounds include oleic acid and tertiary butylhydroquinone, which are used as synthetic antioxidants but lack the natural origin and additional health benefits of carnosic acid .

List of Similar Compounds

- Carnosol

- Rosmarinic acid

- Oleic acid

- Tertiary butylhydroquinone

Propiedades

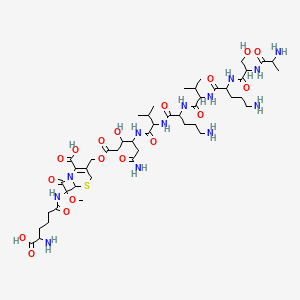

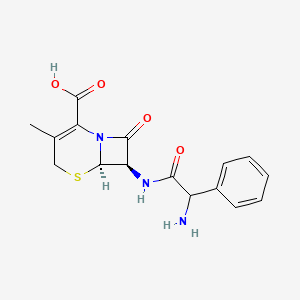

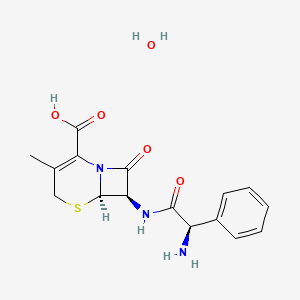

| { "Design of the Synthesis Pathway": "The synthesis of Carnosic acid can be achieved through a multi-step process involving several reactions. The overall strategy involves the conversion of starting materials into intermediates, which are then further transformed into the final product.", "Starting Materials": [ "2,4,6-trimethylphenol", "4-tert-butylphenol", "2-methyl-2-butene", "Methanesulfonic acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2,4,6-trimethylphenol is reacted with 4-tert-butylphenol in the presence of methanesulfonic acid to form carnosic acid methyl ester.", "Step 2: The carnosic acid methyl ester is then reacted with 2-methyl-2-butene in the presence of sodium hydroxide to form carnosic acid.", "Step 3: Carnosic acid is then oxidized with hydrogen peroxide in the presence of sodium bicarbonate to form carnosol.", "Step 4: Carnosol is then reacted with methanol in the presence of sodium hydroxide to form rosmanol.", "Step 5: Rosmanol is then reacted with ethanol in the presence of sodium hydroxide to form epirosmanol.", "Step 6: Epirosmanol is then reacted with diethyl ether in the presence of sulfuric acid to form carnosic acid." ] } | |

Número CAS |

3650-09-7 |

Fórmula molecular |

C20H28O4 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1 |

Clave InChI |

QRYRORQUOLYVBU-YBMSBYLISA-N |

SMILES isomérico |

CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O |

SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

SMILES canónico |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

Apariencia |

Solid powder |

Punto de ebullición |

499.00 to 503.00 °C. @ 760.00 mm Hg |

Otros números CAS |

3650-09-7 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Salvin; Carnosic Acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.